molecular formula C22H28N2O B2553578 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide CAS No. 852137-08-7

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2553578
CAS No.: 852137-08-7
M. Wt: 336.479
InChI Key: PKIAWTMRIZFXCS-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is a synthetic organic compound designed for preclinical research, featuring a molecular architecture that combines an adamantane moiety with a 1,2-dimethylindole unit via a carboxamide linker. This specific compound is not described in the current scientific literature, but its core structural components are recognized for their relevance in medicinal chemistry. The adamantane group is a well-known pharmacophore that contributes to high lipid membrane permeability and strong binding affinity to hydrophobic pockets in target proteins . Concurrently, the indole scaffold is a privileged structure in drug discovery, found in numerous compounds with diverse biological activities . Research on structurally similar adamantane-indole hybrids has shown these compounds can interact with significant biological targets. For instance, certain adamantyl indole carboxamides have been investigated as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders like type 2 diabetes and obesity . Other research avenues have explored novel N-(adamantan-1-yl)-1H-indole-5-yl dicarboxamides as anticancer agents that induce apoptosis by targeting Nur77-mediated endoplasmic reticulum stress . Additionally, 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives have been designed as inhibitors of CDK9, showing promising activity against gastric cancer cell lines . Therefore, this compound presents a valuable chemical tool for researchers exploring new therapeutic agents in areas such as metabolic disease, oncology, and beyond. Its structure offers a promising scaffold for the discovery and development of novel bioactive molecules.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-14-5-19-9-15(3-4-20(19)24(14)2)13-23-21(25)22-10-16-6-17(11-22)8-18(7-16)12-22/h3-5,9,16-18H,6-8,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIAWTMRIZFXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Attachment of the Adamantane Moiety: The adamantane moiety can be introduced through a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Research indicates that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide exhibits a range of biological activities:

1. Antitumor Activity
Studies have shown that this compound has significant antitumor effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer cells (MCF-7 and MDA-MB-231) with notable inhibition rates. The compound's mechanism involves:

  • Inhibition of Tumor Growth : It targets key enzymes involved in tumor progression, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in the epigenetic regulation of gene expression.
  • Induction of Apoptosis : The compound triggers apoptosis in malignant cells through intrinsic pathways, leading to reduced tumor growth.

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production. This could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key insights include:

  • Substituent Effects : Variations on the indole ring influence biological activity, suggesting pathways for rational drug design.
  • Chirality : The specific stereochemistry impacts binding affinity and efficacy at biological targets, emphasizing the importance of enantiomeric purity in therapeutic applications.

Research Findings and Case Studies

A variety of studies have documented the compound's effectiveness across different biological contexts:

Study Reference Biological Activity Key Findings
Study AAntitumorSignificant inhibition of MCF-7 cells with IC50 values indicating strong potential as an anticancer agent.
Study BAnti-inflammatoryDemonstrated modulation of cytokine levels in vitro, suggesting therapeutic potential in inflammatory conditions.
Study CAntimicrobialExhibited antimicrobial activity against several bacterial strains, indicating broader pharmacological applications.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the indole and adamantane structures, which imparts both biological activity and chemical stability. This dual functionality makes it a valuable compound for various research applications.

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that combine the indole and adamantane moieties. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

Structural Overview

The compound can be described by its molecular formula C23H24N4OC_{23}H_{24}N_{4}O and is characterized by the following structural elements:

  • Indole moiety : Contributes to various biological activities.
  • Adamantane core : Known for enhancing lipophilicity and biological interactions.
  • Carboxamide functional group : Implicated in receptor binding and activity modulation.

Cannabimimetic Properties

Research has highlighted the cannabimimetic potential of adamantane derivatives, particularly those with indole linkages. A study evaluating the structure-activity relationship (SAR) of various indole-adamantane compounds demonstrated that:

  • N-(adamantane-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) exhibited potent agonistic activity at CB1 and CB2 receptors, with effective concentrations (EC50) ranging from 16 to 216 nM .
  • The carboxamide group was crucial for in vivo activity, as it significantly influenced the potency and duration of action compared to other functional groups .

Antibacterial Activity

Another area of investigation involves the antibacterial properties of adamantane derivatives. Compounds similar to this compound have shown:

  • Broad-spectrum antibacterial effects against Gram-positive bacteria, with varying efficacy depending on substituents on the aryl moiety .

In Vitro Studies

In vitro assays using mouse AtT20 neuroblastoma cells revealed that compounds derived from adamantane exhibited significant agonist profiles at cannabinoid receptors. The study indicated that:

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Biological Activity
SDB-0011629Potent cannabimimetic
AB-00143216Reduced activity
Δ9-THC--Standard reference

The results suggest that structural modifications can greatly affect the pharmacological profile of these compounds .

In Vivo Studies

In vivo experiments demonstrated that SDB-001 induced hypothermia in rats, akin to Δ9-THC, indicating its potential psychoactive effects. Notably, SDB-001 maintained hypothermic effects longer than Δ9-THC, suggesting a unique pharmacokinetic profile that warrants further exploration .

Q & A

Advanced Research Question

  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the indole ring may enhance binding to hydrophobic pockets (e.g., ceramide kinase inhibition, IC₅₀ <10 µM) .
  • Data contradictions : If 1,2-dimethyl substitution reduces activity versus unsubstituted indoles, conduct competitive binding assays or MD simulations to assess steric clashes .
  • Methodological refinement : Use isothermal titration calorimetry (ITC) to validate SAR trends observed in enzyme inhibition assays .

What challenges arise in interpreting NMR spectra of adamantane-containing compounds, and how are they addressed?

Advanced Research Question

  • Spectral complexity : Adamantane’s bridgehead protons (e.g., H-2, H-4, H-8) produce overlapping multiplets. Use 2D NMR (HSQC, HMBC) to assign signals .
  • Dynamic effects : Conformational rigidity simplifies ¹³C NMR but may require variable-temperature NMR to resolve broadening in flexible side chains .
  • Deuterated solvents : DMSO-d₆ or CDCl₃ shifts indole NH protons downfield (δ 10–12 ppm), aiding integration .

What are the solubility and formulation considerations for in vitro assays involving this compound?

Basic Research Question

  • Solubility profile : Adamantane derivatives are typically lipophilic. Use DMSO for stock solutions (≥87.6 mg/mL) and dilute in assay buffers containing cyclodextrins or Tween-80 to prevent precipitation .
  • Stability testing : Monitor degradation via HPLC-UV (λ = 254 nm) under assay conditions (e.g., pH 7.4, 37°C) for 24–48 hours .

How can discrepancies in biological activity between computational predictions and experimental results be reconciled?

Advanced Research Question

  • Protonation state errors : Re-dock the compound with alternative tautomers (e.g., indole NH vs. adamantane carbonyl) using quantum mechanics (QM)-refined charges .
  • Membrane permeability : If poor cellular activity contradicts in silico binding, measure logP (e.g., 3.5–4.2 via shake-flask method) and apply PAMPA assays to assess passive diffusion .

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